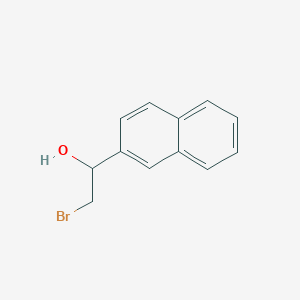

2-Bromo-1-(naphthalen-2-yl)ethan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-1-(naphthalen-2-yl)ethan-1-ol is a chemical compound with the CAS Number: 91571-04-9 . It has a molecular weight of 251.12 and its molecular formula is C12H11BrO .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11BrO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12,14H,8H2 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a powder . It has a melting point of 66-68°C . The storage condition is at 2-8°C .Scientific Research Applications

Bio-catalytic Asymmetric Synthesis

The compound has been explored for the bio-catalytic asymmetric synthesis of β-adrenergic receptor blocker precursors. Research by Taşdemir et al. (2020) demonstrated the use of Lactobacillus curvatus strains as biocatalysts for converting 2-bromo-1-(naphthalen-2-yl)ethanone to (R)-2-bromo-1-(naphthalen-2-yl)ethanol, highlighting its potential as a precursor for β-adrenergic receptor blockers. The process achieved high yield and enantiomeric purity under environmentally friendly conditions, showing promise for commercial scale application (Taşdemir, Kalay, Dertli, & Şahin, 2020).

Optimization of Asymmetric Reduction Conditions

Further research into optimizing the asymmetric reduction of 2-bromo-1-(naphthalen-2-yl)ethanone was conducted by Özdemir and Şahin (2022). They used Enterococcus faecium BY48 as a biocatalyst and employed an A-optimal design-embedded model to optimize conditions, achieving (S)-2-bromo-1-(naphthalen-2-yl)ethanol with high enantiomeric excess and conversion rate. This study underscores the effectiveness of using biocatalysts in asymmetric reduction reactions and the potential for optimization to improve yield and selectivity (Özdemir & Şahin, 2022).

Environmental Chemistry Applications

Evans and Dellinger (2003) investigated the thermal degradation of brominated hydrocarbons, using 2-bromophenol as a model compound. Their study provides insights into the formation of brominated dioxins and other hazardous combustion byproducts from materials containing brominated hydrocarbons, which are often used as flame retardants. This research contributes to understanding the environmental impact of disposing materials with brominated hydrocarbons in incinerators or accidental fires (Evans & Dellinger, 2003).

Phototrigger Applications

Khade and Singh (2007) explored the use of 2-bromo-1-(naphthalen-2-yl)ethanone derivatives as phototriggers for caging applications, demonstrating their potential in releasing parent carboxylic acids upon UV irradiation. This research opens up possibilities for the controlled release of bioactive compounds in targeted therapies or biochemical studies (Khade & Singh, 2007).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These codes indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name |

2-bromo-1-naphthalen-2-ylethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12,14H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRFYKFGBRXGRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(CBr)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2685093.png)

![(E)-3-(2,3-Dichloropyridin-4-yl)-1-[5-methyl-1-(4-methylphenyl)triazol-4-yl]prop-2-en-1-one](/img/structure/B2685105.png)

![2-(5,7-dioxo-2-(piperidin-1-yl)-6-propyl-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2685108.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2685111.png)